2-Amino-2-butylhexanol
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Overview
Description
2-Amino-2-butylhexanol: is an organic compound with the molecular formula C10H23NO . It is a derivative of hexanol, featuring an amino group and a butyl group attached to the second carbon atom of the hexanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
From Butanoic Acid, 2-amino-2-ethyl-, ethyl ester:
Stage 1: React 2-amino-2-butyl-hexanoic acid ethyl ester with lithium aluminium tetrahydride in tetrahydrofuran at temperatures ranging from 20°C to 65°C.
Stage 2: Treat the resulting product with sodium hydroxide in tetrahydrofuran and water at 0°C for 2 hours.
-
From Norleucine, 2-butyl-, ethyl ester:
Industrial Production Methods: Industrial production methods for 2-Amino-2-butylhexanol typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-2-butylhexanol can undergo oxidation reactions, typically yielding corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various amines or alcohols.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Primary, secondary, or tertiary amines.
Substitution: Various substituted amines and alcohols.
Scientific Research Applications
Chemistry: 2-Amino-2-butylhexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a solvent in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Amino-2-butylhexanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The compound may also act as a ligand, binding to receptors and modulating their activity .
Comparison with Similar Compounds
- 2-Amino-2-methylpropanol
- 2-Amino-2-ethyl-1,3-propanediol
- 2-Amino-2-methyl-1-propanol
Comparison: 2-Amino-2-butylhexanol is unique due to its longer carbon chain and the presence of both an amino group and a butyl group. This structure imparts distinct chemical properties, such as higher hydrophobicity and different reactivity patterns compared to its shorter-chain analogs .
Properties
IUPAC Name |
2-amino-2-butylhexan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-3-5-7-10(11,9-12)8-6-4-2/h12H,3-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEFHGRTIKHVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCCC)(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405815 |
Source
|
Record name | 2-AMINO-2-BUTYLHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19792-52-0 |
Source
|
Record name | 2-AMINO-2-BUTYLHEXANOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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